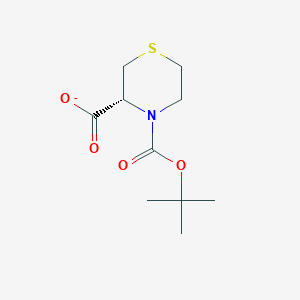
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Boc-thiomorpholine-3-carboxylic acid is a chemical compound that belongs to the class of thiomorpholine derivatives. It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Boc-thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the cyclization of appropriate precursors, such as 2-chloroethylamine hydrochloride and thiourea, under basic conditions.
Introduction of the Boc Protecting Group: The nitrogen atom in the thiomorpholine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the Boc-protected thiomorpholine with carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of ®-4-Boc-thiomorpholine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The sulfur atom in the thiomorpholine ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Free amine.
科学研究应用
®-4-Boc-thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ®-4-Boc-thiomorpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as enzymes or receptors. The presence of the thiomorpholine ring and the Boc protecting group can influence its binding affinity and specificity for these targets.
相似化合物的比较
Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.
4-Boc-piperidine-3-carboxylic acid: Contains a piperidine ring instead of a thiomorpholine ring, resulting in different chemical properties and reactivity.
4-Boc-morpholine-3-carboxylic acid: Contains an oxygen atom in place of the sulfur atom in the thiomorpholine ring, affecting its chemical behavior.
Uniqueness: ®-4-Boc-thiomorpholine-3-carboxylic acid is unique due to the presence of both the thiomorpholine ring and the Boc protecting group. This combination imparts specific chemical properties, such as increased stability and selective reactivity, making it valuable in various synthetic and research applications.
生物活性
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester, (R)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a thiomorpholine ring structure with two carboxylic acid functional groups and an ester group. Its stereochemistry is characterized by the (R)- configuration, which may influence its biological interactions.
Biological Activity Overview
Research indicates that derivatives of thiomorpholine compounds exhibit various biological activities, including anti-cancer properties. The structural modifications in these compounds significantly affect their potency and selectivity against different cancer cell lines.
Table 1: Biological Activity Summary of Thiomorpholine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MV4-11 | 2.03 | Induction of apoptosis |
| 2d | MV4-11 | >50 | Loss of activity |
| 3d | A549 | 4.23 | Apoptosis via caspase-3/7 |
| 5b | PC-3 | 20.36 | Inhibition of cell growth |
The biological activity of thiomorpholine derivatives is often attributed to their ability to induce apoptosis in cancer cells. For instance, certain derivatives have been shown to activate caspase-3/7 pathways, leading to programmed cell death. This mechanism is crucial for the development of anti-cancer therapies as it targets the survival pathways of malignant cells.
Case Studies
Several studies have investigated the efficacy of thiomorpholine derivatives in various cancer models:
- Study on Anti-Leukemia Activity :
- Mechanistic Studies :
- Selectivity Index Evaluation :
属性
分子式 |
C10H16NO4S- |
|---|---|
分子量 |
246.31 g/mol |
IUPAC 名称 |
(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/p-1/t7-/m0/s1 |
InChI 键 |
CTDIKDIZNAGMFK-ZETCQYMHSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N1CCSC[C@H]1C(=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















